molecular formula C11H13NO2 B1650792 Methyl 3-(azetidin-3-yl)benzoate CAS No. 1203797-93-6

Methyl 3-(azetidin-3-yl)benzoate

Cat. No.: B1650792
CAS No.: 1203797-93-6
M. Wt: 191.23
InChI Key: JHLQDXKTVTYSDO-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the azetidine ring or the ester group.

    Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction could produce azetidine derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)benzoate involves its interaction with molecular targets through its azetidine ring and ester group. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(azetidin-3-yl)benzoate is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The ring strain in azetidine provides unique opportunities for chemical modifications and applications in various fields .

Properties

IUPAC Name

methyl 3-(azetidin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLQDXKTVTYSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304322
Record name Methyl 3-(3-azetidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203797-93-6
Record name Methyl 3-(3-azetidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203797-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(3-azetidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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